INCB 3284 dimesylate

Vue d'ensemble

Description

INCB 3284 dimesylate is a potent, selective, and orally bioavailable human CCR2 antagonist . It inhibits monocyte chemoattractant protein-1 binding to hCCR2 with an IC50 of 3.7 nM . It can be used in the research of acute liver failure .

Molecular Structure Analysis

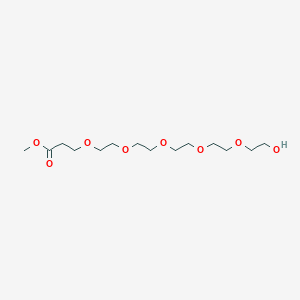

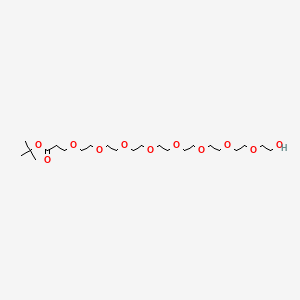

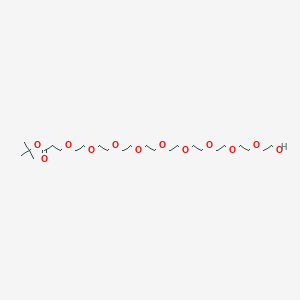

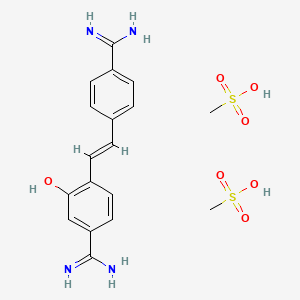

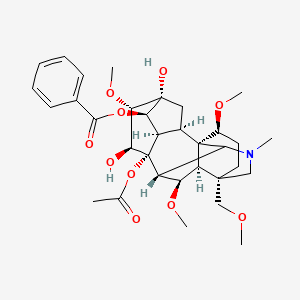

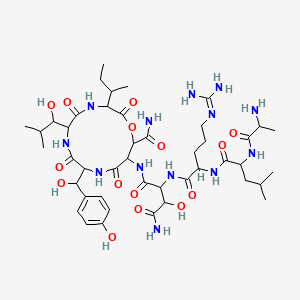

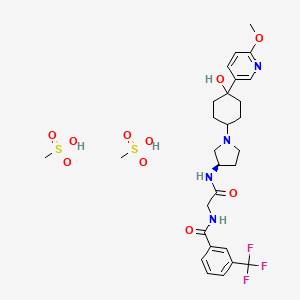

The empirical formula of INCB 3284 dimesylate is C26H31F3N4O4 · 2CH4O3 . Its molecular weight is 648.63 . The IUPAC name is N - [2- [ [ (3 R )-1- [4-hydroxy-4- (6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3- (trifluoromethyl)benzamide;methanesulfonic acid .Physical And Chemical Properties Analysis

INCB 3284 dimesylate is soluble to 100 mM in water and to 100 mM in DMSO . It is stored at -20°C . The color is off-white .Applications De Recherche Scientifique

INCB 3284 dimesylate

is a potent, selective, and orally bioavailable hCCR2 antagonist . It exhibits potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity . The IC50 values are 3.7 and 4.7 nM respectively . It also displays weak hERG activity and inhibits the hERG potassium current with an IC50 of 84 μM .

The specific scientific field of application for INCB 3284 dimesylate is pharmacology , specifically in the study of chemokine receptors . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.

The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods of application or experimental procedures often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .

As for the results or outcomes obtained, INCB 3284 dimesylate has been found to significantly reduce the pERK1/2 to tERK1/2 ratio, as well as G-protein signaling pathway activity and proinflammatory cytokine production in cortex lysates from mice administered with azoxymethane .

- Application : INCB 3284 dimesylate has been used in the research of acute liver failure . Acute liver failure is a rapid loss of liver function, often in someone without liver problems. It’s a medical emergency that requires hospitalization.

- Method : In animal models, INCB 3284 dimesylate is administered to investigate its effects on liver damage and microglia activation .

- Results : INCB 3284 dimesylate has been found to reduce liver damage and decrease microglia activation in treated mice .

- Application : INCB 3284 dimesylate is used as a chemokine receptor antagonist . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.

- Method : The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .

- Results : INCB 3284 dimesylate has been found to exhibit potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity .

Acute Liver Failure Research

Chemokine Receptor Antagonist Research

- Application : INCB 3284 dimesylate has been used in the research of acute liver failure . Acute liver failure is a rapid loss of liver function, often in someone without liver problems. It’s a medical emergency that requires hospitalization.

- Method : In animal models, INCB 3284 dimesylate is administered to investigate its effects on liver damage and microglia activation .

- Results : INCB 3284 dimesylate has been found to reduce liver damage and decrease microglia activation in treated mice .

- Application : INCB 3284 dimesylate is used as a chemokine receptor antagonist . Chemokine receptors play a crucial role in the immune response, and antagonists like INCB 3284 dimesylate can help to understand their function and potentially develop new therapeutic strategies.

- Method : The compound is typically used in in vitro studies to investigate its antagonistic effects . The methods often involve treating cells with the compound and then measuring the effects on chemotaxis or other cellular responses .

- Results : INCB 3284 dimesylate has been found to exhibit potent antagonism against monocyte chemoattractant molecule binding to hCCR2 and chemotaxis activity .

Acute Liver Failure Research

Chemokine Receptor Antagonist Research

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNUHKICDECDH-SEBNIYPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470463 | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

INCB 3284 dimesylate | |

CAS RN |

887401-93-6 | |

| Record name | INCB-3284 dimesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB 3284 dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCB-3284 DIMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ET5U3KG6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.